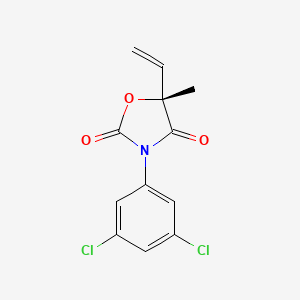

(R)-vinclozolin

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2NO3 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

(5R)-3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3/t12-/m1/s1 |

InChI Key |

FSCWZHGZWWDELK-GFCCVEGCSA-N |

SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Isomeric SMILES |

C[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Interaction

Androgen Receptor Binding Dynamics and Stereospecificity

(R)-vinclozolin and its primary metabolites, M1 and M2, are recognized for their antiandrogenic properties, which are primarily mediated through direct interaction with the androgen receptor (AR). researchgate.netnih.gov This interaction competitively inhibits the binding of endogenous androgens, leading to a disruption of normal androgen-dependent cellular processes and gene expression. nih.govepa.gov

The antiandrogenic activity of vinclozolin (B1683831) is largely attributable to its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), which are more potent AR antagonists than the parent compound. wsu.edu Studies have confirmed that vinclozolin, M1, and M2 all function as antagonists for the AR. nih.gov The metabolite M2 has also been identified as a partial agonist. nih.gov

While the parent vinclozolin demonstrates a weak ability to compete for androgen binding, its metabolites M1 and M2 are significantly more effective antagonists. wsu.edu The inhibitory constant (Ki) values indicate that M2 has a higher affinity for the androgen receptor than M1. wsu.edu In vitro transactivation assays using Chinese hamster ovary cells have determined an IC50 value for vinclozolin's inhibition of the androgen receptor. researchgate.net It has been noted, however, that at higher concentrations (above 3 µM), vinclozolin may exhibit agonistic activity. researchgate.net The potencies of the fungicide and its metabolites are considered low when compared to natural androgen ligands. nih.gov

| Compound | Parameter | Value (µM) | Assay/System |

|---|---|---|---|

| Vinclozolin | Ki | >700 | Androgen Receptor Binding |

| Vinclozolin | IC50 | 0.1 | AR Reporter Gene Assay |

| Metabolite M1 | Ki | 92 | Androgen Receptor Binding |

| Metabolite M2 | Ki | 9.7 | Androgen Receptor Binding |

The binding of an agonist to the androgen receptor's ligand-binding domain (LBD) typically induces a specific conformational change. This change facilitates the recruitment of co-regulatory proteins and allows the receptor to bind to hormone response elements on DNA, thereby initiating gene transcription. nih.gov AR antagonists, such as the vinclozolin metabolites, function by binding to the LBD and preventing the receptor from adopting its transcriptionally active conformation. nih.gov

This antagonistic action involves altering the proper folding of the LBD, which in turn blocks the recruitment of necessary co-activators. nih.gov A critical structural component in this process is helix 12 (H12) of the LBD, which acts as a "lid" for the ligand-binding pocket. frontiersin.org Antagonist binding is understood to cause a significant conformational change in H12, moving it away from the pocket. This altered conformation disrupts the surface required for co-activator interaction, thereby silencing the receptor's activity and preventing the transcription of androgen-dependent genes. nih.govfrontiersin.org

The mechanism of androgen receptor antagonism by vinclozolin and its metabolites has been demonstrated in multiple species. Research has shown that these compounds bind to and inhibit the function of both rat and human androgen receptors. nih.gov The androgen receptor is known to be widely conserved across species, which lends high confidence to the plausibility that the antiandrogenic mode of action observed in animal models is relevant to humans. epa.govnih.gov This conservation implies that the fundamental interactions, such as binding to the LBD and subsequent inhibition of gene expression, are consistent between rodents and humans.

Modulation of Intracellular Signal Transduction Pathways

Beyond its direct interaction with the androgen receptor, this compound exposure has been shown to modulate other critical intracellular signaling pathways, notably those involved in inflammation and oxidative stress responses.

Studies have demonstrated that exposure to vinclozolin can induce the activation of the Nuclear Factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses. The mechanism of activation involves the degradation of the inhibitory protein IκB-α. This degradation unmasks a nuclear localization signal on the NF-κB protein complex, leading to its translocation from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. This activation of the NF-κB pathway is a significant molecular mechanism by which vinclozolin can induce inflammation.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Research indicates that vinclozolin exposure leads to significant, tissue-specific alterations in this pathway. In lung tissue, vinclozolin has been shown to increase the activity of the Nrf2 pathway.

Conversely, in kidney tissue, vinclozolin exposure has been found to deactivate the Nrf2 signaling pathway. This deactivation impairs the cellular antioxidant response by reducing the activity of key downstream antioxidant enzymes. The imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them results in oxidative stress. This is evidenced by increased lipid peroxidation and a decrease in the total antioxidative capacity within the affected cells.

| Affected Tissue | Effect on Nrf2 Pathway | Downstream Consequences |

|---|---|---|

| Lung | Activation | Increased inflammation and oxidative stress |

| Kidney | Deactivation | Reduced activity of antioxidant enzymes (NQO-1, HO-1, CAT, SOD); Increased lipid peroxidation |

Interactions with Other Steroid Hormone Receptor Pathways (e.g., Aromatase)

This compound and its primary metabolites, M1 and M2, exhibit a capacity to interact with multiple steroid hormone receptor pathways beyond their well-documented anti-androgenic activity. nih.gov Research using reporter cell lines has demonstrated that while all three compounds act as antagonists to the androgen receptor (AR), they also engage with progesterone (B1679170) (PR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen receptors (ERα and ERβ). nih.gov Specifically, the M2 metabolite functions as an antagonist for PR, GR, and MR, with its strongest antagonism directed at the MR. nih.gov The parent compound, vinclozolin, also acts as an antagonist for both MR and PR. nih.gov Conversely, vinclozolin and its M1 and M2 metabolites have been shown to be agonists for both ERα and ERβ. nih.gov

The interaction with aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens, is complex and appears to be dependent on the experimental system. seralini.friupac.org In studies using the H295R human adrenocortical carcinoma cell line, vinclozolin was identified as an inducer of aromatase activity and its corresponding CYP19 mRNA expression. iupac.orgresearchgate.net This induction may be linked to an increase in intracellular cAMP levels. researchgate.net In contrast, other research utilizing human embryonic 293 cells and placental microsomes found that vinclozolin can act as an inhibitor of aromatase at non-toxic concentrations. seralini.fr This inhibitory effect was observed to be more pronounced with prolonged exposure at low doses and could be amplified when combined with other xenobiotics. seralini.fr

| Compound | Receptor/Enzyme | Effect | Source |

|---|---|---|---|

| This compound | Androgen Receptor (AR) | Antagonist | nih.gov |

| Metabolite M1 | Androgen Receptor (AR) | Antagonist | nih.gov |

| Metabolite M2 | Androgen Receptor (AR) | Antagonist / Partial Agonist | nih.gov |

| This compound | Mineralocorticoid Receptor (MR) | Antagonist | nih.gov |

| This compound | Progesterone Receptor (PR) | Antagonist | nih.gov |

| Metabolite M2 | MR, PR, Glucocorticoid Receptor (GR) | Antagonist (MR >> PR > GR) | nih.gov |

| This compound, M1, M2 | Estrogen Receptor (ERα, ERβ) | Agonist | nih.gov |

| This compound | Aromatase (in H295R cells) | Inducer | iupac.orgresearchgate.net |

| This compound | Aromatase (in 293 cells/placenta) | Inhibitor | seralini.fr |

Transcriptomic and Proteomic Alterations in Model Systems

Gene Expression Profiling of Androgen-Responsive Elements

As an androgen receptor antagonist, this compound directly perturbs the expression of genes regulated by androgen-responsive elements (AREs). nih.govoup.com In vivo studies have confirmed this mechanism by demonstrating that vinclozolin alters the transcription of specific androgen-dependent genes in the rat prostate. nih.gov For instance, exposure to vinclozolin leads to the induction of the testosterone-repressed prostatic message (TRPM-2) and the repression of the testosterone-induced prostatic message, prostatein subunit C3. nih.gov These effects mimic those of the known anti-androgen flutamide (B1673489) and confirm that vinclozolin's anti-androgenic action occurs via the modulation of androgen-dependent gene expression. nih.gov Further research in fetal rat testes showed that vinclozolin treatment reduced the expression of several genes involved in the cholesterol biosynthesis pathway. nih.gov

Global Transcriptomic Signatures in Response to this compound

Global gene expression analyses have revealed that in utero exposure to this compound induces significant, though often transient, alterations in the transcriptome of the developing male gonad. nih.gov A microarray analysis of the rat testis transcriptome at embryonic days 13, 14, and 16 following maternal vinclozolin exposure identified a total of 576 differentially expressed genes. nih.gov A key finding was that the sets of regulated genes were largely distinct at each developmental time point, with very few transcripts being altered across multiple days, indicating a transient and temporally specific response. nih.gov The altered genes were primarily associated with cellular functions such as transcription, signaling, and the cytoskeleton. nih.gov These transcriptomic changes can be long-lasting, as the embryonic testis transcriptome remains significantly altered in subsequent generations (F1 through F3) following the initial exposure of the F0 generation. nih.gov

| Model System | Key Findings | Affected Genes/Pathways | Source |

|---|---|---|---|

| Adult Rat Prostate | Altered expression of specific androgen-responsive genes. | Induction of TRPM-2; Repression of Prostatein C3. | nih.gov |

| Fetal Rat Testis (GD 19) | Reduced expression of genes in a key metabolic pathway. | Cholesterol biosynthesis genes. | nih.gov |

| Fetal Rat Testis (E13, E14, E16) | Transient and temporally specific alteration of 576 genes. | Transcription, signaling, cytoskeleton, Wnt and calcium signaling. | nih.gov |

| F1-F3 Generation Rat Testis | Transgenerational alteration of the embryonic transcriptome. | Widespread genome-wide effects. | nih.gov |

Cellular Differentiation and Proliferation Pathway Perturbations

This compound exposure during critical developmental windows leads to significant perturbations in cellular differentiation and proliferation pathways. nih.govnih.gov Studies on cultured mouse fetal ovaries have demonstrated that vinclozolin induces delays in both meiocyte differentiation and subsequent follicle growth. nih.govcsic.es Specifically, the cytological differentiation of germ cells is delayed, as evidenced by the detection of the synaptonemal complex protein SYCP3. nih.gov This disruption of germ cell progression is a direct impact on a fundamental differentiation process.

This effect is part of a broader pattern of developmental disruption. Perinatal exposure to vinclozolin in male rats inhibits morphological sex differentiation, leading to malformations of reproductive tissues. nih.gov The underlying mechanism for these developmental and transgenerational effects involves the alteration of epigenetic programming in primordial germ cells during gonadal sex determination, which fundamentally perturbs the normal course of cellular differentiation for the germ line. nih.gov

Biotransformation and Metabolic Fate in Biological Systems Non Human Focused

Primary Metabolic Pathways and Hydrolysis Products

The initial and a critical step in the metabolism of vinclozolin (B1683831) is the hydrolysis of the oxazolidine (B1195125) ring. This process can occur both enzymatically and non-enzymatically and results in the formation of several key metabolites.

The biotransformation of vinclozolin leads to the formation of several metabolites, with M1 and M2 being the primary products of hydrolysis. nih.govnih.gov Subsequent metabolic steps, including dihydroxylation, result in the formation of other metabolites such as M4, M5, and M6. nih.gov

M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) are the initial hydrolysis products of vinclozolin. nih.govnih.gov In rats, M1 serum levels have been observed to increase for up to 8 hours after oral administration, reaching concentrations at least two-fold higher than the parent compound, before declining with a half-life of 3.3 hours. nih.gov M2 is considered an irreversible hydrolysis product. epa.gov

M4 (3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione) is a dihydroxylated metabolite of vinclozolin itself. nih.gov

M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide) is a major metabolite identified in both in vitro and in vivo studies in rats. nih.govoup.com It is formed through the dihydroxylation of the vinyl group of M2. nih.gov In serum and tissues of rats, M5 was found to be the most abundant metabolite, with serum levels five times higher than vinclozolin and two times greater than M1 at all time points. nih.govoup.com M5 has a longer elimination half-life of 13.1 hours. nih.govoup.com

M6 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3,4-dihydroxy-butanoic acid) is a dihydroxylated metabolite of M1. nih.govoup.com

Interactive Table: Key Metabolites of (R)-vinclozolin and Their Formation

| Metabolite | Full Chemical Name | Precursor | Formation Pathway |

|---|---|---|---|

| M1 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid | This compound | Hydrolysis |

| M2 | 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide | This compound | Hydrolysis |

| M4 | 3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione | This compound | Dihydroxylation |

| M5 | 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide | M2 | Dihydroxylation |

| M6 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3,4-dihydroxy-butanoic acid | M1 | Dihydroxylation |

Non-enzymatic hydrolysis plays a significant role in the initial breakdown of vinclozolin. The fungicide is known to be susceptible to hydrolysis, particularly in alkaline conditions. nih.gov This abiotic degradation process contributes to the formation of the primary metabolites M1 and M2. nih.gov In environmental settings, microbial-mediated hydrolysis is also a key factor in the dissipation of vinclozolin. epa.gov

Phase I and Phase II Biotransformation Mechanisms

Following the initial hydrolysis, the metabolites of vinclozolin undergo further biotransformation through Phase I and Phase II metabolic reactions. These reactions, primarily occurring in the liver, aim to increase the water solubility of the compounds to facilitate their excretion.

Phase I metabolism of vinclozolin and its primary metabolites involves oxidation reactions, particularly hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. inchem.orgmdpi.com Studies using rat liver microsomes have indicated that vinclozolin is efficiently metabolized by CYP enzymes. nih.gov In rats, exposure to vinclozolin has been shown to induce the protein content and enzyme activities of CYP1A, 2A, 2B, and 3A subfamilies. nih.gov Specifically, in mice, vinclozolin was found to be a selective inducer of CYP3A and CYP2E1 in the liver. researchgate.net The formation of hydroxylated metabolites is a critical step that prepares the compounds for subsequent conjugation reactions.

Phase II metabolism involves the conjugation of the hydroxylated metabolites with endogenous molecules, such as glucuronic acid, to further increase their water solubility and facilitate their elimination from the body. In rats, the major metabolite M5 has been found to be present mainly as glucuronide conjugates in urine. nih.govoup.com Similarly, the metabolite M4 also undergoes conjugation with glucuronic acid. nih.gov The resulting glucuronide conjugates are then readily excreted from the body. inchem.org

Interspecies Metabolic Comparative Analysis (Rodent, Avian, Aquatic Models)

The metabolism of vinclozolin can vary significantly across different species, which can influence the compound's potential effects.

Rodents: In rats, vinclozolin is extensively metabolized, with a significant portion of the administered dose being excreted in urine and feces. inchem.org The major metabolite found in rat urine, as well as in blood, kidneys, and liver, is N-(3,5-Dichlorophenyl)-2-methyl-2,3,4-trihydroxy-butanoic acid amide, which is excreted as glucuronide or sulfate (B86663) conjugates. inchem.org

Avian: While specific metabolic pathways in avian species are less detailed in the provided context, it is known that vinclozolin and its metabolites can cause endocrine disruption effects in birds, leading to reduced egg-laying, fertility rates, and hatching success. epa.gov This suggests that avian species are also susceptible to the parent compound and its active metabolites.

Aquatic Models: In fish, the evidence for vinclozolin acting as an antiandrogen is considered weak. Studies with the fathead minnow (Pimephales promelas) showed that vinclozolin and its metabolites M1 and M2 did not effectively compete for testosterone (B1683101) binding sites in the brain and ovary. researchgate.net However, exposure to high concentrations of vinclozolin did result in a reduction in the gonadal condition of female fish. researchgate.net This indicates that the metabolic and toxicological pathways of vinclozolin may differ in aquatic species compared to mammals.

Differences in Metabolite Profiles and Clearance Rates

The metabolic pathway of this compound has been most extensively studied in rats, where it is well-absorbed, widely distributed, and undergoes significant biotransformation. nih.gov Following oral administration, the parent compound, vinclozolin (V), is metabolized into several key products. The two primary metabolites, known for their anti-androgenic properties, are 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2). nih.gov

Pharmacokinetic studies in male rats reveal that vinclozolin is cleared from the serum relatively quickly, with an elimination half-life of 3.6 hours. nih.gov Its metabolite M1 has a similar short half-life of 3.3 hours. nih.gov However, further metabolism leads to the formation of other compounds, with 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5) being the most abundant metabolite found in both serum and tissues. nih.gov This metabolite is cleared more slowly, exhibiting an elimination half-life of 13.1 hours, indicating its greater persistence in the system. nih.gov In contrast, levels of M2 and the terminal metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), are typically low in rat serum and tissues. nih.govepa.gov

Interactive Table: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Serum

| Compound | Elimination Half-Life (t½) | Peak Concentration Time | Relative Abundance Notes |

| This compound (V) | 3.6 hours | 2 hours | Rapidly cleared. |

| Metabolite M1 | 3.3 hours | 8 hours | Levels peak later than parent compound. |

| Metabolite M5 | 13.1 hours | > 8 hours | Most abundant and persistent metabolite. |

Data derived from studies in adult male rats following a single oral dose. nih.gov

Metabolic profiles can differ significantly in other species. For instance, studies in avian species (hens) have identified metabolites M4 (3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione) and M5 in liver extracts, indicating some shared metabolic pathways with rodents. oup.com

In aquatic species, the profile appears to be different. In fathead minnows exposed to vinclozolin, the parent compound (V) was the main chemical detected in tissues, suggesting a slower or different metabolic process compared to rats where metabolites are predominant. oup.com Furthermore, analysis of exposed fish has detected metabolites M1, M2, and M3, indicating that while biotransformation occurs, the rate and resulting metabolite concentrations may vary substantially from mammals. epa.gov While vinclozolin does not appear to bioaccumulate significantly in fish, with 97-98% of the compound depurated after two weeks in clean water, the differences in metabolic profiles are key to understanding species-specific toxicity. epa.gov

Influence of Metabolic Capacity on Biological Interactions

The metabolic capacity of an organism is a determinative factor in the biological and toxicological effects of this compound. The parent compound is a relatively weak antagonist of the androgen receptor. epa.gov The significant anti-androgenic activity associated with vinclozolin exposure is primarily caused by its metabolites, M1 and M2. iupac.orgresearchgate.net These metabolites are more potent in binding to and inhibiting the androgen receptor, thereby disrupting endocrine signaling. epa.gov Therefore, the rate and extent to which an organism's metabolic systems can produce these specific metabolites directly dictate the compound's potency.

This bioactivation is largely mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Studies in rats have shown that vinclozolin metabolism is efficiently carried out by CYP enzymes in the liver. nih.gov Furthermore, exposure to vinclozolin can induce the protein content and enzyme activities of several CYP subfamilies, including CYP1A, CYP2A, 2B, and 3A. nih.gov This induction suggests that the organism's metabolic machinery adapts to the presence of the compound, which could alter its own clearance rate and the metabolism of other substances. epa.gov

The inherent differences in CYP enzyme profiles and activity levels across species are a major source of variation in toxicological responses. nih.gov An organism with a high metabolic capacity for the pathways that generate M1 and M2 may experience more pronounced anti-androgenic effects compared to a species with a lower capacity or a different primary metabolic route. For example, the observation that the parent compound V is the dominant form in fish tissues suggests that their metabolic capacity may be lower or slower for the specific reactions that produce the more active M1 and M2 metabolites, which could lead to a different toxicological profile compared to rats. oup.com This highlights that an understanding of species-specific metabolic capacity is essential for accurately assessing the risks posed by this compound in diverse biological systems. iupac.org

Environmental Fate, Transport, and Degradation Pathways

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds by non-living environmental factors. encyclopedia.pub For (R)-vinclozolin, key abiotic processes include photolysis and hydrolysis, which are significantly influenced by environmental conditions such as pH and temperature. epa.govepa.govepa.gov

Photolysis and Hydrolysis Kinetics in Aqueous Environments

In aqueous environments, this compound is subject to both photolysis (degradation by light) and hydrolysis (reaction with water). epa.govepa.gov Vinclozolin (B1683831) has chromophores that absorb UV light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The rate of photolytic degradation can be influenced by the presence of other substances; for instance, irradiation in the presence of humic acid led to a 55% degradation in 8 hours, compared to only 10% degradation under UV light alone. nih.gov

Hydrolysis of vinclozolin is a significant degradation pathway, particularly in alkaline conditions. sfu.caepa.gov The process follows pseudo-first-order kinetics, with the rate being proportional to the hydroxide (B78521) ion concentration. sfu.canih.gov This means that as the pH increases (becomes more basic), the rate of hydrolysis accelerates. sfu.caresearchgate.net One of the common degradation products resulting from hydrolysis is Metabolite B. epa.govepa.gov

Influence of pH and Temperature on Chemical Stability

The stability of this compound is markedly dependent on both pH and temperature. The fungicide is significantly more susceptible to hydrolysis in basic (alkaline) solutions compared to acidic or neutral ones. sfu.caekb.eg Studies have shown a direct relationship between increasing pH and a faster degradation rate. researchgate.netresearchgate.net For example, the half-life of vinclozolin is considerably shorter in alkaline water. msu.edu

Temperature also plays a crucial role in the degradation kinetics. An increase in temperature generally accelerates the rate of hydrolysis. sfu.caekb.eg The energy of activation for the hydrolysis of vinclozolin at a neutral pH of 7.0 has been calculated to be 97.2 kJ mol-1. sfu.caresearchgate.net This indicates the energy barrier that must be overcome for the hydrolysis reaction to occur, and higher temperatures provide the necessary energy for this to happen more frequently. The degradation of vinclozolin in model solutions with pH ranging from 3.0 to 6.0 has been observed to follow pseudo-first-order kinetics. nih.gov

Table 1: Factors Influencing Abiotic Degradation of this compound

| Process | Influencing Factor | Effect | Source |

|---|---|---|---|

| Photolysis | Sunlight (UV >290 nm) | Direct degradation of the molecule. | nih.gov |

| Photolysis | Humic Acid | Enhances degradation rate. | nih.gov |

| Hydrolysis | pH | Rate is proportional to hydroxide ion concentration (faster in alkaline conditions). | sfu.caresearchgate.net |

| Hydrolysis | Temperature | Higher temperatures increase the rate of degradation. | sfu.caekb.eg |

Biotic Degradation Mechanisms in Soil and Aquatic Ecosystems

Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms. epa.govepa.govscbt.com This is a key process in both soil and aquatic environments. epa.govepa.govscbt.com

Microbial Transformation Pathways and Key Microorganisms

Microorganisms in soil and water play a significant role in the transformation of this compound. epa.govepa.gov The rate of microbial degradation can be enhanced in soils that have been previously treated with the fungicide, suggesting an adaptation of the microbial communities. acs.org Several bacterial species have been identified as capable of degrading vinclozolin, including those from the genera Rhodococcus, Corynebacterium, Bacillus, and Pseudomonas. nih.govacs.orgtaylorandfrancis.comjmb.or.kr

For instance, a strain of Rhodococcus sp. (T1-1), isolated from pesticide-polluted agricultural soil, was found to effectively biodegrade both vinclozolin and its more persistent metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA). taylorandfrancis.comjmb.or.krnih.gov This strain achieved a 90% degradation of vinclozolin and an 84.1% degradation of 3,5-DCA in laboratory settings. taylorandfrancis.comjmb.or.krnih.gov Similarly, a Corynebacterium sp. strain has been identified as a degrader of a vinclozolin transformation product. acs.org The degradation process can follow different pathways, often initiated by the opening of the oxazolidinedione ring to form intermediate metabolites. sfu.caacs.org

Identification of Persistent Degradation Products (e.g., 3,5-dichloroaniline)

The degradation of this compound leads to the formation of several metabolites. epa.govepa.govepa.gov Two primary initial degradation products formed through the opening of the oxazolidinedione ring are 2-[[(3,5-dichlorophenyl)carbamoyl]oxy]-2-methyl-3-butenoic acid (Metabolite B or M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (Metabolite E or M2). epa.govsfu.caacs.orgepa.gov

Both of these initial metabolites can further degrade to form 3,5-dichloroaniline (3,5-DCA). epa.govepa.govacs.org 3,5-DCA is a significant and concerning degradation product because it is more toxic and persistent in the environment than the parent vinclozolin compound. taylorandfrancis.comjmb.or.krnih.gov Experimental evidence has shown that 3,5-DCA is resistant to further degradation processes, leading to its accumulation in soil. epa.govepa.gov The persistence of total residues in soil, with half-lives ranging from 179 to over 1000 days, is largely attributed to the stability of 3,5-DCA. epa.gov

Table 2: Key Degradation Products of this compound

| Degradation Product | Chemical Name | Persistence/Significance | Source |

|---|---|---|---|

| Metabolite B (M1) | 2-[[(3,5-dichlorophenyl)carbamoyl]oxy]-2-methyl-3-butenoic acid | A common initial degradate from hydrolysis, soil metabolism, and photolysis. Degrades to 3,5-DCA. | epa.govepa.govacs.orgepa.gov |

| Metabolite E (M2) | 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide | A principal degradation product that also degrades to 3,5-DCA. | epa.govepa.govacs.orgepa.gov |

| 3,5-dichloroaniline (3,5-DCA) | 3,5-dichloroaniline | A persistent and toxic terminal metabolite. Its stability contributes significantly to the long half-life of total residues. | epa.govepa.govtaylorandfrancis.comjmb.or.krnih.gov |

Transport Dynamics in Environmental Matrices

The movement of this compound and its degradation products within and between different environmental compartments (soil, water, air) is a critical aspect of its environmental fate. epa.govepa.gov Vinclozolin and its principal degradates, including metabolites B, E, and 3,5-DCA, exhibit mobility ranging from very mobile to slightly mobile in soil. epa.govepa.gov This mobility means they have the potential to be transported with water through the soil profile via leaching or across the surface via runoff. epa.govepa.gov

The extent of this transport is influenced by soil properties. For instance, residues are likely to be most mobile in sandy soils that are low in organic matter. epa.govepa.gov Field studies have shown that while parent vinclozolin dissipates with half-lives of 34 to 94 days, its degradate 3,5-DCA is regularly detected at soil depths greater than 6 inches, indicating its potential for leaching. epa.gov The potential for volatilization of vinclozolin from soil or water surfaces is considered low. scbt.com The transport of these compounds can lead to the contamination of groundwater and surface water bodies. epa.gov

Soil Adsorption and Leaching Characteristics

The mobility of this compound in soil is influenced by its adsorption to soil particles and its potential for leaching into groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior.

Soil Mobility: this compound is described as having low to high mobility in soil, with reported Koc values ranging from 100 to 1,570. scbt.com Another source indicates a range of 100 to 735, suggesting moderate to low mobility. nih.gov A mean Koc of 532 has also been reported. epa.gov The variability in these values is attributed to differences in soil composition, particularly organic matter and clay content. epa.govscielo.br

Influence of Soil Type: In laboratory studies, this compound showed greater migration through sandy soil compared to a hapludult soil, where it was largely retained in the upper soil layer. nih.gov This is consistent with the principle that soils with higher organic matter and clay content exhibit greater adsorption of organic compounds, thereby reducing their leaching potential. epa.govscielo.br

Metabolite Mobility: The degradation products of vinclozolin, such as metabolites B, E, and 3,5-dichloroaniline (3,5-DCA), are considered to be potentially very mobile to slightly mobile in soil. epa.gov Studies have shown that metabolite B, in particular, is mobile to relatively mobile in soil. epa.gov

Table 1: Soil Adsorption and Mobility of this compound

| Parameter | Value | Soil Mobility Classification | Source |

| Koc | 100 - 1,570 | Low to High | scbt.com |

| Koc | 100 - 735 | Moderate to Low | nih.gov |

| Mean Koc | 532 | Moderate | epa.gov |

| Koc in silty clay loam | 1,570 | Low | nih.gov |

Volatilization from Soil and Water Surfaces

Volatilization, the process by which a substance evaporates from soil or water into the atmosphere, is another potential transport pathway for this compound. This is largely governed by its vapor pressure and Henry's Law constant.

Vapor Pressure: this compound has a low vapor pressure, with reported values of 1.2 x 10⁻⁷ mm Hg at 20°C and 2.6 x 10⁻⁶ mm Hg. scbt.comnih.gov Another source reports a vapor pressure of 0.016 mPa at 20°C. herts.ac.ukorst.edu This low volatility suggests that it is not likely to readily evaporate from dry soil surfaces. nih.gov

Henry's Law Constant: The Henry's Law constant for this compound has been estimated at 4.5 x 10⁻¹¹ atm-cu m/mole and 1.7 x 10⁻⁸ atm-cu m/mole. scbt.comnih.gov A higher value of 3.8 x 10⁻⁷ atm-m³/mol has also been reported. epa.gov These values indicate that this compound is essentially nonvolatile from water surfaces and that volatilization from moist soil is not an important fate process. scbt.comnih.gov

Table 2: Volatilization Properties of this compound

| Property | Value | Temperature (°C) | Source |

| Vapor Pressure | 1.2 x 10⁻⁷ mm Hg | 20 | scbt.com |

| Vapor Pressure | 2.6 x 10⁻⁶ mm Hg | Not Specified | nih.gov |

| Vapor Pressure | 0.016 mPa | 20 | herts.ac.ukorst.edu |

| Henry's Law Constant | 4.5 x 10⁻¹¹ atm-cu m/mole | Not Specified | scbt.com |

| Henry's Law Constant | 1.7 x 10⁻⁸ atm-cu m/mole | Not Specified | nih.gov |

| Henry's Law Constant | 3.8 x 10⁻⁷ atm-m³/mol | Not Specified | epa.gov |

Bioaccumulation and Trophic Transfer Mechanisms in Non-Human Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. Trophic transfer is the movement of that chemical up the food chain.

An estimated bioconcentration factor (BCF) of 130 suggests a high potential for bioconcentration in aquatic organisms. scbt.com Other estimates for BCF values range from 52 to 1,260, indicating a moderate to very high potential for bioconcentration, assuming the compound is not metabolized by the organism. nih.gov However, it has also been noted that there is no apparent potential for bioaccumulation. inchem.org

Uptake and Elimination Kinetics in Aquatic and Terrestrial Species

The uptake and elimination of this compound have been studied in various organisms.

Aquatic Species: this compound is considered moderately toxic to freshwater fish. orst.edu The potential for bioconcentration in aquatic organisms is suggested to be high. scbt.com

Terrestrial Species: In rats, a single oral dose of vinclozolin was eliminated in equal proportions in the urine and feces. scbt.com The plasma half-life was approximately 20 hours. inchem.org Vinclozolin is extensively metabolized before excretion. inchem.orginchem.org

Modeling of Biomagnification Potential (Mechanistic Aspects)

Mechanistic models are used to predict the potential for a chemical to biomagnify, or increase in concentration at higher trophic levels in a food web. While specific mechanistic modeling studies for this compound are not detailed in the provided results, the data on its bioaccumulation potential (BCF values) are crucial inputs for such models. nih.gov The log Kow of 3.0 is another important parameter for these models. scbt.com The persistence of its metabolites, particularly 3,5-DCA, which can resist further degradation, is a key factor in assessing long-term exposure and biomagnification potential. wikipedia.orgepa.gov

Epigenetic Modulation and Transgenerational Research

DNA Methylation Landscape Alterations

(R)-vinclozolin exposure promotes significant and lasting changes in the DNA methylation landscape. researchgate.netfrontiersin.org These alterations, termed epimutations, are considered a key mechanism for transmitting the memory of the environmental exposure to subsequent generations. nih.govresearchgate.net

Global and Locus-Specific DNA Methylation Changes

Research has demonstrated that ancestral exposure to this compound leads to the accumulation of both global and locus-specific differentially methylated regions (DMRs) in the sperm of subsequent generations. frontiersin.orgresearchgate.net These DMRs represent areas of the genome where the pattern of DNA methylation differs between the descendants of exposed individuals and control lineages. frontiersin.org For instance, studies in rats have identified numerous DMRs in the sperm of F3 generation males (great-grandsons of the exposed F0 female) following ancestral vinclozolin (B1683831) exposure. oup.comnih.gov Interestingly, the DMRs observed in the directly exposed F1 generation are largely distinct from those found in the transgenerational F3 generation, suggesting that the initial exposure induces a developmental reprogramming of the germline epigenome that leads to a different set of epimutations in later generations. researchgate.net

A genome-wide analysis of promoter regions in F3 generation rat sperm identified 52 distinct regions with significantly altered methylation. nih.govplos.org Of these, 16 were confirmed as differential DNA methylation regions through further analysis. nih.gov These findings underscore that this compound can induce specific and heritable changes in the methylation patterns of gene promoter regions. nih.govplos.org

Role of DNA Methyltransferases (Dnmt) and Demethylases

The establishment and maintenance of DNA methylation patterns are controlled by the coordinated action of DNA methyltransferases (DNMTs) and demethylases. mdpi.comfrontiersin.org DNMTs, such as DNMT1, DNMT3A, and DNMT3B, are responsible for adding methyl groups to DNA, while demethylases remove them. researchgate.net Studies have suggested that endocrine disruptors like this compound can affect the expression and activity of these enzymes, leading to aberrant DNA methylation. nih.govresearchgate.net For example, previous research has indicated that transgenerational DMRs in primordial germ cells (PGCs) are associated with altered expression of epigenetic regulatory genes, with DNMT3 being particularly predominant at this stage of development. nih.gov The dynamic expression of DNMTs during different stages of spermatogenesis is crucial for proper germ cell development, and disruption of this process by compounds like this compound can lead to lasting epigenetic changes. nih.govresearchgate.net

Differentially Methylated Domains (DMDs) in Germline and Somatic Tissues

The epigenetic alterations induced by this compound are not confined to the germline but are also observed in somatic tissues, correlating with the development of adult-onset diseases. begellhouse.complos.org The primary epimutations are established in the germline, specifically in primordial germ cells (PGCs) during embryonic development. nih.govfrontiersin.org Studies have identified DMRs in PGCs, prospermatogonia, and various stages of spermatogenesis in F3 generation males, indicating that the epigenetic reprogramming starts early and is maintained throughout germ cell development. nih.gov

These germline DMRs are then transmitted to the offspring, where they can influence gene expression in various somatic tissues, leading to increased susceptibility to diseases such as kidney disease, prostate abnormalities, and testis abnormalities. frontiersin.orgplos.org Unique DMR signatures in sperm have been associated with specific pathologies in transgenerational animals, suggesting that these epimutations can serve as biomarkers for disease susceptibility. plos.org For example, F3 generation rats with testis, prostate, or kidney disease were found to have distinct sets of DMRs in their sperm compared to animals without these conditions. plos.org

Histone Modification Patterns and Chromatin Remodeling

Alongside DNA methylation, alterations in histone modifications and chromatin structure are crucial components of the epigenetic changes induced by this compound. wsu.edunih.gov These modifications influence how tightly DNA is packaged and, consequently, affect gene accessibility and expression. mdpi.comsci-hub.se

Investigation of Histone Acetylation, Methylation, and Phosphorylation

Histones can undergo various post-translational modifications, including acetylation, methylation, and phosphorylation, each playing a distinct role in regulating gene expression. abcam.comtulane.educd-genomics.com Histone acetylation is generally associated with a more open chromatin structure and active gene transcription, while histone methylation can be linked to either activation or repression depending on the specific lysine (B10760008) residue that is methylated. mdpi.comtulane.edu

Research suggests that endocrine disruptors like this compound can perturb these histone modification patterns. nih.gov For example, coexpression analysis has pointed to the potential for compounds like vinclozolin to affect the activity of histone demethylases, such as Kdm1, which are involved in regulating transcriptional integrity in the testis. nih.gov Furthermore, studies have shown that ancestral vinclozolin exposure can lead to an increase in differential histone retention sites in the sperm of male offspring across generations. frontiersin.org These retained histones, which are not replaced by protamines during spermiogenesis, can carry epigenetic information to the embryo. frontiersin.orgmdpi.com While specific investigations into this compound's direct impact on the full spectrum of histone acetylation, methylation, and phosphorylation are ongoing, the existing evidence strongly indicates that histone modifications are a key component of its transgenerational epigenetic effects. nih.govfrontiersin.orgnih.gov

Table 1: Investigated Histone Modifications and Their General Function This table is for informational purposes and does not imply direct findings for this compound unless cited.

| Modification | General Function in Gene Regulation | Relevant Histones |

|---|---|---|

| Acetylation | Generally associated with transcriptional activation and open chromatin. tulane.edu | H2A, H2B, H3, H4 tulane.edu |

| Methylation | Can be associated with either transcriptional activation or repression, depending on the site and degree of methylation. frontiersin.orgabcam.com | H3, H4 abcam.com |

| Phosphorylation | Involved in chromatin compaction and regulation of chromatin structure, particularly during mitosis. abcam.com | H2A, H3 abcam.com |

Impact on Chromatin Accessibility and Gene Regulatory Networks

The changes in DNA methylation and histone modifications induced by this compound collectively impact chromatin accessibility, which is a key determinant of gene expression. sc-best-practices.orgresearchgate.net Chromatin accessibility refers to the physical availability of DNA to be bound by transcription factors and other regulatory proteins. frontlinegenomics.combiorxiv.org By altering the epigenetic landscape, this compound can modify which regions of the genome are open or closed for transcription, thereby disrupting normal gene regulatory networks. sc-best-practices.orgmdpi.com

Gene regulatory networks (GRNs) describe the complex interactions between transcription factors and their target genes that control cellular function. biorxiv.orgmdpi.com The inference of GRNs often relies on integrating data from gene expression and chromatin accessibility. sc-best-practices.orgfrontlinegenomics.com The epigenetic disruptions caused by this compound can lead to the rewiring of these networks, contributing to the observed disease phenotypes in subsequent generations. nih.gov For example, altered chromatin accessibility in specific cell types can lead to the inappropriate activation or repression of genes involved in development and disease, ultimately disrupting the normal cellular programming established by the GRNs. nih.gov The transgenerational inheritance of altered chromatin states in the germline ensures that these disrupted gene regulatory networks are passed down through generations. nih.gov

Mechanisms of Transgenerational Epigenetic Inheritance

Transgenerational epigenetic inheritance is the transmission of epigenetic modifications through the germline (sperm or egg) to subsequent generations in the absence of direct environmental exposure. healthandenvironment.orgoup.comwikipedia.org For an effect to be considered transgenerational, it must be observed in the F3 generation or beyond in studies involving an exposed gestating female (F0). nih.gov This is because the F1 fetus and the germ cells within that fetus (which form the F2 generation) are directly exposed. nih.gov

A critical mechanism for transgenerational inheritance involves the reprogramming of the germline epigenome. healthandenvironment.orgopenbiotechnologyjournal.com Exposure to vinclozolin during a sensitive developmental window—specifically, the period of gonadal sex determination in the embryo—can permanently alter the epigenetic programming of primordial germ cells. nih.govplos.org These epigenetic alterations, primarily observed as changes in DNA methylation patterns, become "imprinted-like" and are stably maintained in the germline (sperm). nih.govnih.gov

This altered germline epigenome can escape the normal processes of epigenetic erasure that occur after fertilization. nih.gov Consequently, the modified epigenetic information is transmitted from the parent to the offspring. healthandenvironment.org The embryo that develops from a germ cell with an altered epigenome will have altered gene expression profiles in all its somatic cells and tissues, which in turn increases the susceptibility to developing adult-onset diseases. nih.govopenbiotechnologyjournal.com Studies have shown that vinclozolin-induced transgenerational alterations are present in the germ cells of F3 generation animals, providing direct evidence that the original environmental exposure induced a heritable change in the germline's epigenetic programming. plos.org

The persistence of an "epigenetic memory" across generations is not attributed to a single molecular mark but rather to an integrated network of epigenetic changes. researchgate.netfrontiersin.org Research on vinclozolin-induced transgenerational inheritance shows that alterations in DNA methylation, histone retention, and non-coding RNA expression occur concurrently in the sperm of F3 generation animals. researchgate.nethealthandenvironment.org

These different types of heritable epigenetic modifications are collectively referred to as "epimutations." The primary mechanisms include:

DNA Methylation: The most studied mechanism, where vinclozolin induces altered DNA methylation patterns (Differentially Methylated Regions or DMRs) in the sperm, which are then passed down through generations. frontiersin.orghealthandenvironment.org

Non-Coding RNA (ncRNA): As discussed previously, both small and long ncRNAs are differentially expressed in the sperm of vinclozolin-lineage animals and are believed to play a role in transmitting the epigenetic signal. nih.govnih.gov

Histone Retention: While most histones are replaced by protamines during sperm maturation, some are retained at specific genomic locations. Vinclozolin exposure has been shown to increase the number of differential histone retention sites in F3 generation sperm, suggesting this is a key part of the transgenerational memory mechanism. researchgate.netfrontiersin.org

During germline reprogramming, some epigenetic marks may be converted to other forms (e.g., methylation to hydroxymethyl-cytosine) that act as a placeholder, allowing the original mark to be restored later, thus preserving the memory of the ancestral exposure. wikipedia.org The combination of these stable epimutations in the germline forms the molecular basis for the epigenetic memory that underlies transgenerational phenotypes. wsu.edu

| Mechanism | Description | Relevance to Vinclozolin Studies | Reference |

|---|---|---|---|

| DNA Methylation | Stable addition of methyl groups to DNA, creating Differentially Methylated Regions (DMRs). | A primary epimutation observed in the sperm of F3 generation vinclozolin-lineage rats. | frontiersin.orghealthandenvironment.org |

| Non-Coding RNAs | Altered expression of heritable miRNAs and lncRNAs in the germline. | Over 200 sncRNAs and numerous lncRNAs are altered in F3 sperm, correlating with disease phenotypes. | nih.govfrontiersin.org |

| Histone Retention | Changes in the pattern of histones retained in mature sperm. | An increased number of differential histone retention sites were found specifically in the F3 generation sperm, but not in F1 or F2. | researchgate.netfrontiersin.org |

The replicability of studies on transgenerational epigenetic inheritance can be influenced by several biological and experimental factors. The complexity of erasing and re-establishing epigenetic marks during germline reprogramming presents a significant biological challenge. researchgate.net

One of the most critical factors identified is the genetic background of the animal model used. nih.gov A key study demonstrated that vinclozolin induced a transgenerational disease phenotype in an outbred strain of mice (CD-1) but not in a common inbred strain (129). nih.gov This suggests that genetic diversity plays a crucial role in the susceptibility to environmentally induced epigenetic reprogramming. Inbred lines may possess a reduced capacity for germline epigenetic alteration or may have fixed certain epigenetic states that are less plastic. nih.gov The mechanisms behind this difference are still under investigation but highlight the importance of strain selection in experimental design.

| Factor | Description | Observed Impact | Reference |

|---|---|---|---|

| Genetic Background (Strain) | The use of inbred versus outbred animal strains. | Transgenerational phenotypes were observed in outbred CD-1 mice but not in inbred 129 mice, suggesting inbred lines may have reduced responses to epigenetic reprogramming. | nih.gov |

| Biological Reprogramming | The inherent challenge of epigenetic marks escaping the natural erasure and reprogramming events in the germline. | This fundamental biological process can be a source of variability in outcomes. | researchgate.net |

| Confounding Exposures | Differentiating between direct in-utero exposure effects and true transgenerational epigenetic inheritance. | Requires careful experimental design extending to the F3 generation to confirm true transgenerational effects. | nih.govresearchgate.net |

Advanced Analytical and Bioanalytical Methodologies for R Vinclozolin Research

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) has become an indispensable tool in (R)-vinclozolin research, offering unparalleled mass accuracy and resolving power. This enables confident identification of metabolites and precise quantification at trace levels.

The structural elucidation of vinclozolin (B1683831) metabolites is critical to understanding its biotransformation pathways. HRMS instruments, particularly Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers, are exceptionally suited for this purpose. researchgate.netnih.gov Their ability to provide high-resolution and accurate mass data facilitates the determination of elemental compositions for unknown compounds, a crucial step in metabolite identification. eurl-pesticides.eunih.gov

Research utilizing Orbitrap MS coupled with flow injection analysis (FIA) has successfully identified vinclozolin metabolites in the urine of treated rats. researchgate.net This approach leverages the characteristic isotope pattern of dichlorinated compounds for selective data filtering, simplifying complex mass spectra and enabling the detection of previously unidentified metabolites, such as a sulfate (B86663) conjugate. researchgate.net In vivo studies have identified several key metabolites, demonstrating that vinclozolin is extensively metabolized. nih.gov The primary metabolites, often designated M1 and M2, are hydrolysis products, but further biotransformations, including dihydroxylation, lead to a suite of other compounds. nih.govresearchgate.net For instance, metabolite M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide) has been identified as a major metabolite in both serum and tissues of rats. nih.gov

Gas chromatography coupled to QTOF-MS (GC-QTOF/MS) is another powerful technique used for the high-throughput screening of pesticides, including vinclozolin, in complex samples. mdpi.com The combination of high-resolution gas chromatography and the accurate mass capabilities of QTOF-MS allows for effective screening and quantification of targeted and non-targeted compounds. mdpi.com

Table 1: Key Metabolites of Vinclozolin Identified Using High-Resolution Mass Spectrometry

This table summarizes major vinclozolin metabolites identified in various biological studies, along with their chemical names.

| Metabolite ID | Chemical Name | Reference |

|---|---|---|

| M1 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid | researchgate.netnih.govresearchgate.net |

| M2 | 3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide | researchgate.netnih.govresearchgate.net |

| M4 | 3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione | researchgate.net |

| M5 | 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutylanilide | nih.govresearchgate.net |

| - | Sulfate Conjugate (unspecified structure) | researchgate.net |

For accurate and precise quantification of this compound and its metabolites, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. nih.gov This technique involves adding a known quantity of a stable isotope-labeled analogue of the target analyte to a sample at an early stage of analysis. nih.govresearchgate.net This internal standard, which contains heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium), is chemically identical to the analyte but has a different mass. nih.goveuropeanpharmaceuticalreview.com

The co-analysis of the native analyte and the labeled internal standard allows for the correction of analyte loss during sample preparation and for variations in instrument response, such as matrix effects and ion suppression, which can occur during mass spectrometric analysis. nih.gov Quantification is achieved by comparing the peak area ratio of the analyte to its labeled internal standard. nih.gov This approach significantly enhances reproducibility and accuracy. nih.gov For example, a method for analyzing the vinclozolin biomarker 3,5-dichloroaniline (B42879) (3,5-DCA) in human urine utilized a ¹³C-labeled internal standard to ensure precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Advanced Chromatographic Separations

Chromatography is the cornerstone of analyzing complex mixtures. For a chiral compound like vinclozolin, advanced chromatographic techniques are essential for separating the (R)- and (S)-enantiomers and for detecting the parent compound and its metabolites in diverse and often complex sample matrices.

The enantiomers of chiral pesticides often exhibit different biological activities and degradation rates. science.gov Therefore, methods that can separate and quantify individual enantiomers are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective technique for the enantiomeric resolution of vinclozolin. science.govnih.govnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven highly effective. Studies have demonstrated baseline or complete separation of vinclozolin enantiomers on various Chiralpak and Lux columns. science.govnih.gov The choice of mobile phase, typically a mixture of an alkane like n-hexane and an alcohol modifier (e.g., isopropanol), and the column temperature are critical parameters that must be optimized to achieve separation. nih.govoup.com For instance, on a cellulose-tris(3,5-dimethylphenylcarbamate) CSP, isopropanol (B130326) was found to be a suitable modifier for separating vinclozolin enantiomers. nih.gov In another study, complete resolution was achieved on Chiralpak IA, IB, and AZ-H columns under normal phase conditions. nih.gov

Table 2: Examples of Chiral HPLC Methods for Vinclozolin Enantioseparation

This table details the chromatographic conditions used in various studies for the successful separation of vinclozolin enantiomers.

| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

|---|---|---|---|

| Chiralpak IA | n-Hexane/Isopropanol | Complete resolution achieved | nih.gov |

| Chiralpak IB | n-Hexane/Isopropanol | Complete resolution achieved | nih.gov |

| Chiralpak AZ-H | n-Hexane/Isopropanol | Complete resolution achieved | nih.gov |

| Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) | n-Hexane/Isopropanol | Baseline separation achieved | nih.gov |

| Cellulose triphenylcarbamate | n-Hexane/Isopropanol | Enantioselectivity observed; separation factor increased at lower temperatures | oup.com |

Gas chromatography (GC) is a well-established and robust technique for the analysis of thermally stable and volatile pesticides like vinclozolin. researchgate.net When coupled with highly sensitive and selective detectors, GC provides excellent performance for residue analysis.

The electron capture detector (ECD) is particularly sensitive to halogenated compounds, making it highly suitable for detecting the dichlorinated structure of vinclozolin. nih.govpsu.edu Methods using capillary GC-ECD have been developed for the quantification of vinclozolin in complex matrices such as honey, bee larvae, and human serum. nih.govpsu.edu

For greater specificity and confirmation of analyte identity, mass spectrometry (MS) is the detector of choice. GC-MS and GC-tandem mass spectrometry (GC-MS/MS) provide structural information and high selectivity, which is crucial for minimizing interferences from complex sample matrices. nih.govpsu.edu These methods have been successfully applied to determine vinclozolin residues, with recoveries from spiked samples often exceeding 90%. nih.gov

Table 3: Gas Chromatography Methods for Vinclozolin Analysis

This table outlines GC-based methods developed for the determination of vinclozolin in various sample types.

| Technique | Sample Matrix | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| Capillary GC-ECD & GC-MS | Honey, Bee Larvae | n-Hexane-acetone extraction or ODS cartridge cleanup | Recoveries >90%; RSD 3.5-4.5% | nih.gov |

| GC-ECD & GC-MS/MS | Human Serum | Solvent extraction, acid clean-up, column chromatography | Validated for sensitivity, precision, and accuracy; MS/MS provides higher confidence in complex matrices | psu.edu |

In food safety and environmental monitoring, it is often necessary to analyze for a wide range of pesticides simultaneously. Multi-residue methods (MRMs) are designed for this purpose, offering efficiency and high throughput. A popular sample preparation approach for MRMs is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. dphen1.com

The QuEChERS procedure involves an extraction/partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like lipids and pigments. lcms.cz This approach has been adapted for various complex matrices, including fruit jam, grapes, and animal tissues. dphen1.comlcms.czlongdom.org Following QuEChERS extraction, analysis is typically performed by LC-MS/MS or GC-MS. For example, a multi-residue methodology was developed to quantify endocrine-disrupting compounds, including a vinclozolin metabolite (VM2), and hormones in rat testes using a modified QuEChERS procedure followed by LC-MS/MS analysis. dphen1.com Similarly, vinclozolin was included in a multi-residue analysis of pesticides in grapes using matrix solid-phase dispersion (MSPD) combined with GC-MS. longdom.org These methods are essential for efficiently monitoring compliance with maximum residue limits (MRLs) in food products.

Compound Reference Table

Table 4: Chemical Compounds Mentioned in the Article

Biosensor and Immunoassay Development for Specific Detection

The specific and sensitive detection of this compound is crucial for both environmental monitoring and toxicological research. To this end, significant research has focused on developing advanced bioanalytical methods, including biosensors and immunoassays, capable of detecting trace amounts of the compound and assessing its biological interactions.

Colorimetric and Electrochemical Biosensors for Trace Analysis

Biosensors offer a rapid, cost-effective, and often portable alternative to traditional chromatographic methods for the detection of pesticides like vinclozolin. These analytical devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the analyte's concentration.

Colorimetric Biosensors:

Colorimetric sensors rely on changes in color, detectable by the naked eye or UV-Vis spectroscopy, upon interaction with the target analyte. A notable development in this area is a sensor utilizing biogenically synthesized silver nanoparticles (AgNPs) for the trace detection of vinclozolin. dphen1.commdpi.com In this method, AgNPs are synthesized using clove (Syzygium aromaticum) extract, which acts as both a reducing and capping agent. belspo.be The presence of vinclozolin induces the aggregation of these AgNPs, leading to a distinct color change and a shift in the localized surface plasmon resonance (LSPR) band. dphen1.com This aggregation-based mechanism allows for sensitive and selective detection of vinclozolin in aqueous samples. dphen1.commdpi.com

Key findings from a study on an AgNP-based colorimetric sensor for vinclozolin are summarized below. dphen1.combelspo.be

Table 1: Performance of an AgNP-Based Colorimetric Sensor for Vinclozolin Detection

| Parameter | Value | Reference |

|---|---|---|

| Detection Principle | Aggregation of silver nanoparticles (AgNPs) | dphen1.com |

| Linear Range | 2–16 µM | dphen1.commdpi.com |

| Limit of Detection (LOD) | 21 nM | dphen1.commdpi.com |

| Analytical Technique | UV-Vis Spectroscopy | dphen1.com |

| Application | Detection in real water samples | dphen1.commdpi.com |

Electrochemical Biosensors:

Electrochemical biosensors have been widely developed for pesticide detection due to their high sensitivity, rapid response, and simple instrumentation. mdpi.comoup.com These sensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the analyte and a biorecognition layer on an electrode surface. nih.gov For vinclozolin, research has explored the use of advanced nanomaterials to enhance sensor performance.

One approach involves the use of fullerene (C60)-functionalized multi-walled carbon nanotubes (MWCNTs) to modify a glassy carbon electrode (GCE). belspo.bemdpi.com This composite material exhibits high electrocatalytic activity towards the detection of vinclozolin, leading to a more sensitive sensor compared to bare or MWCNT-modified electrodes. belspo.be The detection is typically performed using techniques like square-wave voltammetry. mdpi.com

The table below details the characteristics of an electrochemical sensor developed for vinclozolin detection. mdpi.com

Table 2: Characteristics of a C60-MWCNT-Based Electrochemical Sensor for Vinclozolin

| Parameter | Description | Reference |

|---|---|---|

| Electrode | Glassy Carbon Electrode (GCE) | belspo.bemdpi.com |

| Modification Material | Fullerene (C60)-functionalized Multi-Walled Carbon Nanotubes (MWCNTs) | mdpi.com |

| Detection Technique | Square-Wave Voltammetry | mdpi.com |

| Linear Range | 2.54 µM to 8.75 µM | mdpi.com |

| Limit of Detection (LOD) | 9.1 x 10-8 M (91 nM) | mdpi.com |

| Application | Wastewater sample analysis | mdpi.com |

Receptor-Based Assays for Ligand-Binding Assessment

Receptor-based assays are powerful tools for evaluating the interaction of compounds like this compound with specific biological targets, particularly nuclear receptors. oup.comnih.gov These assays measure the binding affinity of a ligand to a receptor or its ability to activate or inhibit receptor function. nih.gov Vinclozolin and its metabolites are known to act as antagonists of the androgen receptor (AR), and receptor-based assays have been instrumental in characterizing these interactions. nih.govacs.org

Reporter gene assays are a common type of receptor-based assay. nih.gov In these systems, cells are engineered to express a specific receptor (e.g., the human androgen receptor) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. nih.gov When a ligand binds to and activates the receptor, it triggers the expression of the reporter gene, producing a measurable signal. Conversely, an antagonist will inhibit this activation. nih.gov

Studies have utilized reporter cell lines to profile the activity of vinclozolin and its primary metabolites, M1 and M2, on various steroid receptors. nih.gov These assays confirmed that all three compounds are androgen receptor antagonists, with M2 also showing antagonistic activity towards the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. nih.gov

Computational approaches, such as molecular docking, complement experimental assays by predicting the binding affinity of ligands to receptor structures. oup.com A computational study evaluated the binding affinity of this compound and its metabolites to the ligand-binding domain of the human androgen receptor. oup.com

The findings from a receptor-profiling study of vinclozolin and its metabolites are presented below. nih.gov

Table 3: Receptor Interaction Profile of Vinclozolin and its Metabolites

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ERα & ERβ) | Reference |

|---|---|---|---|---|---|---|

| Vinclozolin | Antagonist | Antagonist | No Activity | Antagonist | Agonist | nih.gov |

| Metabolite M1 | Antagonist | No Activity | No Activity | No Activity | Agonist | nih.gov |

| Metabolite M2 | Antagonist/Partial Agonist | Antagonist | Antagonist | Antagonist | Agonist | nih.gov |

Imaging Techniques for Spatial Distribution Analysis

Understanding the spatial distribution of this compound and its metabolites within tissues and cells is critical for elucidating its mechanisms of action and toxicity. Advanced imaging techniques provide the means to visualize the localization of these compounds at various biological scales.

Mass Spectrometry Imaging for Tissue Localization

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that enables the visualization of the spatial distribution of molecules, including drugs, metabolites, and proteins, directly in tissue sections. acs.orgthermofisher.com Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a commonly used modality where a laser is fired at a tissue section coated with an energy-absorbing matrix, causing the desorption and ionization of analytes from discrete locations. acs.org By collecting mass spectra across the entire tissue, a two-dimensional ion map can be generated, showing the distribution of specific molecules. thermofisher.com

While direct MSI studies specifically for this compound are not extensively reported, the technique has been successfully applied to related compounds and to study the effects of vinclozolin exposure. For instance, MSI has been used to analyze the location of procymidone (B1679156), another dicarboximide fungicide, in cucumber samples, demonstrating the feasibility of this approach for this class of compounds. thermofisher.com Furthermore, MALDI-Time-of-Flight (TOF) mass spectrometry has been employed to identify changes in the protein profiles of sperm from rats chronically exposed to vinclozolin, highlighting the utility of mass spectrometry in studying the downstream effects of exposure at the tissue and cellular level. acs.org Studies have also successfully used liquid chromatography-mass spectrometry (LC-MS) to quantify vinclozolin and its metabolites in various rat tissues, such as the liver, kidney, and fat, providing data on its biodistribution that could be complemented by the spatial information from MSI. nih.gov

Table 4: Potential Application of MSI for this compound Research Based on Related Studies

| MSI Application | Relevant Finding/Technique | Potential for this compound Research | Reference |

|---|---|---|---|

| Direct Localization | MSI was used to map the distribution of the fungicide procymidone in plant tissue. | Directly visualize the distribution of this compound and its metabolites in target organs (e.g., prostate, liver). | thermofisher.com |

| Pharmacokinetic Analysis | LC-MS quantified vinclozolin and its metabolites in rat serum and tissues over time. | Correlate spatial distribution in tissues with pharmacokinetic profiles to understand accumulation and clearance. | nih.gov |

| Biomarker Discovery | MALDI-TOF MS identified altered protein expression in sperm after vinclozolin exposure. | Use MSI to map the distribution of proteins or lipids that are altered by this compound exposure, linking molecular changes to specific tissue regions. | acs.org |

Fluorescent Probes for Cellular Uptake and Distribution

Fluorescent probes are indispensable tools for visualizing the uptake and subcellular localization of molecules in living cells. uq.edu.au These probes are fluorophores that can be attached to a molecule of interest or designed to respond to specific cellular environments or analytes. The design of such probes often involves incorporating moieties that target specific organelles or cellular structures.

To study the cellular uptake and distribution of this compound, a fluorescent probe could be synthesized by conjugating a fluorophore to the vinclozolin molecule. The choice of fluorophore and the linking strategy would be critical to ensure that the probe's biological activity and transport properties mimic those of the parent compound. Once introduced to cells, techniques like confocal fluorescence microscopy can be used to track the probe's movement across the cell membrane and its accumulation in different compartments, such as the cytoplasm, nucleus, or mitochondria.

Research on the intracellular distribution of vinclozolin and its metabolites in human prostate cancer (LNCaP) cells has provided insights into their subcellular localization. Although this study did not use fluorescent probes, it quantified the distribution of vinclozolin and its active metabolite M2 in different cellular fractions, finding that M2 predominantly localizes to the nucleus. This type of quantitative data is invaluable for validating the observations made with potential future fluorescent probes.

Table 5: Design Strategies for Fluorescent Probes for Cellular Imaging

| Design Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Direct Conjugation | Covalently linking a fluorophore to the this compound molecule. | Directly track the uptake and localization of the compound in real-time in living cells. | |

| Targeting Moieties | Incorporating chemical groups that direct the probe to specific organelles (e.g., nucleus, mitochondria). | Investigate the specific accumulation of this compound in subcellular compartments implicated in its mechanism of action. | |

| Responsive Probes | Designing a probe whose fluorescence properties change upon binding to a target (e.g., the androgen receptor). | Visualize ligand-receptor engagement within the cellular context. |

Compound Reference Table

Computational and in Silico Approaches to R Vinclozolin Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as (R)-vinclozolin, interacts with a receptor protein at the atomic level. nih.govzib.de These methods are crucial for understanding the mechanisms of action of endocrine-disrupting chemicals.

Prediction of Binding Modes and Affinities to Androgen Receptors

Molecular docking studies have been employed to predict the binding affinity of this compound and its metabolites to the ligand-binding domain (LBD) of the androgen receptor (AR) in various species, including humans, rats, and zebrafish. nih.govplos.org These studies utilize programs like MOE Dock, which employs placement algorithms such as the 'Triangle Matcher' to generate and score potential binding poses. nih.gov

In a comparative study, this compound demonstrated an intermediate binding affinity to the human AR with a docking score of -9.61 kcal/mol. nih.govscispace.com This was compared to its S-enantiomer, (S)-vinclozolin, which had a slightly higher affinity at -9.87 kcal/mol. nih.govscispace.com Notably, the metabolites of vinclozolin (B1683831), specifically (R)-vinclozolin_1 and (S)-vinclozolin_1, exhibited even higher binding affinities of -10.80 kcal/mol and -10.44 kcal/mol, respectively. nih.govscispace.com For the rat AR, this compound showed a lower affinity of -8.18 kcal/mol, while in zebrafish AR, the affinity was -9.12 kcal/mol. plos.orgscispace.com These in silico findings align with the known antiandrogenic activity of vinclozolin, which is mediated by its metabolites binding to the AR. lilab-ecust.cn

Research has also utilized molecular docking to investigate the interaction of vinclozolin and its metabolites with other nuclear receptors, such as the estrogen receptor. nih.gov These studies have shown that some metabolites can exhibit high binding potencies to these receptors as well, suggesting a broader endocrine-disrupting potential. nih.gov The accuracy of these docking protocols is often validated by reproducing the binding poses of known co-crystallized ligands, with root-mean-square deviation (RMSD) values typically being low (e.g., 0.13 to 0.35 Å), indicating a high degree of accuracy. nih.gov

Table 1: Predicted Binding Affinities (Docking Scores in kcal/mol) of this compound and Related Compounds to Androgen Receptors

| Compound | Human AR | Rat AR | Zebrafish AR |

|---|---|---|---|

| This compound | -9.61 nih.govscispace.com | -8.18 plos.orgscispace.com | -9.12 scispace.com |

| (S)-Vinclozolin | -9.87 nih.govscispace.com | -8.22 plos.org | -8.73 scispace.com |

| (R)-Vinclozolin_1 (metabolite) | -10.80 nih.govscispace.com | - | - |

| (S)-Vinclozolin_1 (metabolite) | -10.44 nih.govscispace.com | - | - |

| Testosterone (B1683101) (endogenous ligand) | - | -10.40 plos.org | -10.21 nih.gov |

| Dihydrotestosterone (DHT) (endogenous ligand) | - | -10.97 plos.org | - |

Conformational Analysis of Ligand-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and conformational changes of the ligand-protein complex over time. mdpi.com These simulations model the movement of atoms and molecules, allowing for an analysis of the dynamic interactions between the ligand and the receptor. mdpi.com

For nuclear receptors like the AR, ligand binding can induce significant conformational changes, particularly in regions like helix 12 of the LBD, which is crucial for distinguishing between agonist and antagonist binding. nih.gov Low-mode molecular dynamics simulations have been used to sample the conformational space of the AR LBD when bound to different ligands. nih.gov These simulations help to understand how compounds like this compound and its metabolites, acting as antagonists, can alter the receptor's conformation to prevent the recruitment of coactivators and subsequent gene transcription. nih.gov The stability of the docked complexes is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein's alpha-carbons and the root-mean-square fluctuation (RMSF) of the residues throughout the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling